molecular formula C16H23NO4 B14858226 2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

Cat. No.: B14858226
M. Wt: 293.36 g/mol
InChI Key: ZITPKYFBYMKXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a synthetic organic compound often used in chemical research and synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a m-tolyl group attached to a butanoic acid backbone. This compound is primarily used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid typically involves the protection of an amino acid with a Boc group, followed by the introduction of the m-tolyl group. One common method involves the following steps:

    Protection of the amino group: The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Introduction of the m-tolyl group: The Boc-protected amino acid is then subjected to a Friedel-Crafts acylation reaction with m-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The m-tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products:

    Oxidation: m-Toluic acid or m-tolualdehyde.

    Reduction: 2-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanol.

    Substitution: 2-amino-4-(m-tolyl)butanoic acid.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid largely depends on its application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
  • 2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

Comparison:

  • 2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid: This compound has a similar structure but with a propanoic acid backbone instead of butanoic acid. It is used in similar applications but may have different reactivity due to the shorter carbon chain.
  • 2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid: This compound has an acetic acid backbone, making it even shorter. It is also used in peptide synthesis and other organic reactions but may offer different steric and electronic properties.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

4-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C16H23NO4/c1-11-6-5-7-12(10-11)8-9-13(14(18)19)17-15(20)21-16(2,3)4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

ZITPKYFBYMKXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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